Selectivity Against Cathepsin G: Quantitative Comparison with Z-Gly-Leu-Phe-CMK
AAPV-CMK exhibits superior selectivity for human leukocyte elastase (HLE) over the related serine protease cathepsin G. In a direct comparison, MeO-Suc-Ala-Ala-Pro-ValCH2Cl (AAPV-CMK) did not inhibit cathepsin G, whereas the cathepsin G inhibitor Z-Gly-Leu-PheCH2Cl was active [1]. This demonstrates that AAPV-CMK can be used in biological systems to specifically target HLE without significant off-target inhibition of cathepsin G, a critical requirement for clean mechanistic studies.
| Evidence Dimension | Selectivity for human leukocyte elastase (HLE) over cathepsin G |
|---|---|
| Target Compound Data | No inhibition of cathepsin G |
| Comparator Or Baseline | Z-Gly-Leu-PheCH2Cl (inhibits cathepsin G) |
| Quantified Difference | Qualitative selectivity difference: Target compound is selective for HLE, comparator is not. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data directly validates AAPV-CMK as a specific probe for HLE, allowing researchers to confidently attribute observed effects to this protease rather than related enzymes, which is essential for data integrity in complex cellular or in vivo models.
- [1] Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G Inhibition with peptide chloromethyl ketones. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 156-166. View Source
